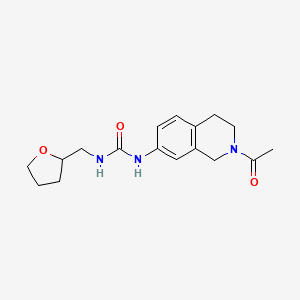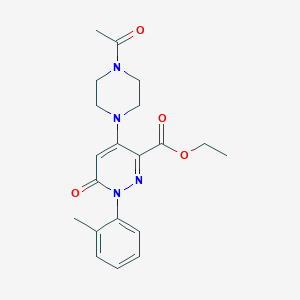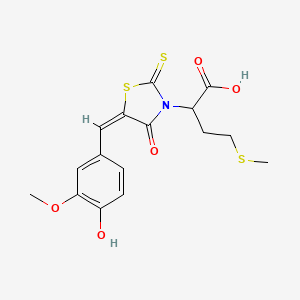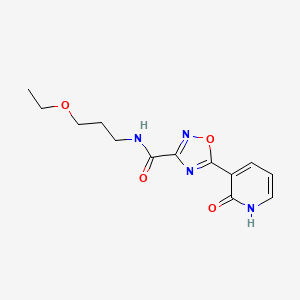![molecular formula C32H34N6O4S B2686422 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide CAS No. 315239-07-7](/img/structure/B2686422.png)
2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide is a useful research compound. Its molecular formula is C32H34N6O4S and its molecular weight is 598.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized novel compounds to evaluate their antimicrobial activities against a variety of pathogens. For instance, compounds with morpholine components have shown broad-spectrum activity against Candida species, suggesting potential applications in combating fungal infections. Similarly, derivatives of benzoxazole and quinazolinone have demonstrated effective antimicrobial properties, hinting at the utility of complex molecules in developing new antimicrobials (Özlem Temiz‐Arpacı et al., 2005; N. Rao et al., 2020).
Synthesis and Characterization
The synthesis of complex molecules often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Studies on similar compounds have detailed the synthesis routes, which could be crucial for understanding how to manipulate similar structures for desired biological activities or for other scientific applications (Ibrahim A. Al-Suwaidan et al., 2016).
Antitumor Activity
Compounds with structural elements similar to the query compound have been evaluated for their antitumor activities. These studies demonstrate the potential of complex molecules in cancer research, offering insights into their mechanisms of action and efficacy across different cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking studies have been used to predict the interaction between synthesized compounds and target proteins, providing valuable information on the potential efficacy of compounds as inhibitors or modulators of biological pathways. Such studies are crucial for drug development and understanding the molecular basis of compound activity (Ibrahim A. Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O4S/c39-28(33-15-7-16-36-18-20-42-21-19-36)22-43-32-35-34-27(38(32)24-10-2-1-3-11-24)14-6-17-37-30(40)25-12-4-8-23-9-5-13-26(29(23)25)31(37)41/h1-5,8-13H,6-7,14-22H2,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIYISPSMAAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
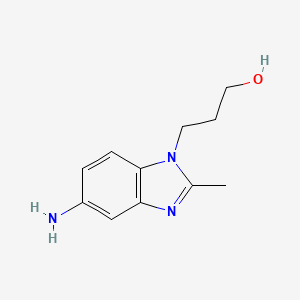
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2686346.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2686347.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)
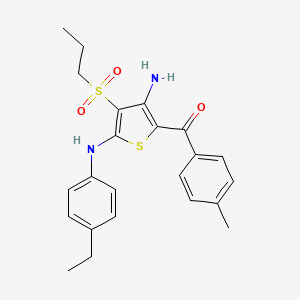
![N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686353.png)
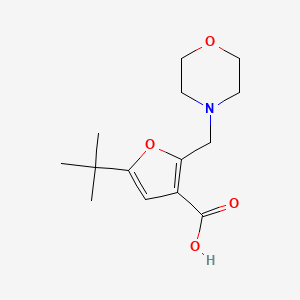
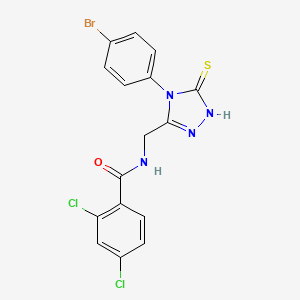
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)
